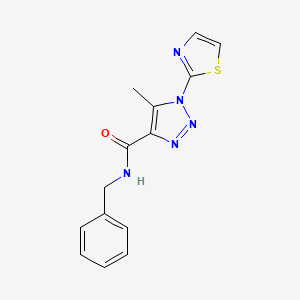

N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

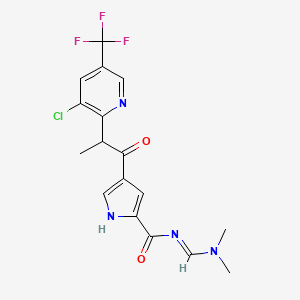

2-amino-1,3,4-oxadiazole derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activity. They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of these compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3. This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine. Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Cyclization of acetamides by reaction with ammonium thiocyanate gives the thiazolidinones. Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were not explicitly mentioned in the source .Applications De Recherche Scientifique

Antibacterial Applications

Compounds with structural features similar to N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and tested for their antibacterial activity. For instance, analogs containing the benzothiazole nucleus have shown promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of such compounds in addressing bacterial infections (Palkar et al., 2017).

Anticancer Activity

Research into benzamide-based compounds with aminopyrazole and fused heterocycle structures, similar to the core structure of N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, has demonstrated remarkable activity against avian influenza viruses, indicating a broader application in antiviral and potentially anticancer therapies (Hebishy et al., 2020).

Gelation Properties

The gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the influence of methyl functionality and S⋯O interactions on gel formation. This research suggests potential applications in materials science for the development of novel gelators with specific physical properties (Yadav & Ballabh, 2020).

Synthesis and Characterization

Efficient synthetic routes for benzazoles, a related class of compounds, in aqueous media have been developed, showcasing the potential for environmentally friendly synthesis of complex molecules. This work underlines the importance of innovative synthetic methods for the preparation of compounds with potential scientific applications (Boeini & Hajibabaei Najafabadi, 2009).

Antimicrobial Screening

Thiazole-5-carboxamide derivatives, sharing a core structural motif with the compound of interest, have been synthesized and screened for antimicrobial activity. These studies contribute to the understanding of the relationship between structure and activity, providing a foundation for the development of new antimicrobial agents (Mhaske et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-10-12(17-18-19(10)14-15-7-8-21-14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZCQMKYGWRUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2938251.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)

![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2938272.png)